Phaseollidin hydrate

Descripción

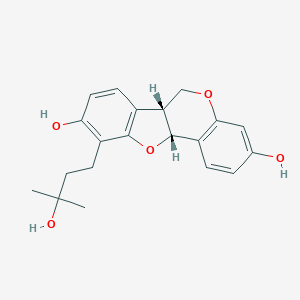

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSHIKBOZWMDTR-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phaseollidin Hydrate: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phaseollidin hydrate, a pterocarpan of interest for its potential biological activities. Due to the limited specific research on this compound, this document also draws upon data from its parent compound, phaseollidin, and the broader class of pterocarpans to provide a thorough understanding of its context.

Natural Sources of Phaseollidin and its Hydrated Form

Phaseollidin, the precursor to this compound, is a phytoalexin found predominantly in the plant family Fabaceae. Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, such as microbial infection.

Known Natural Sources of Phaseollidin:

-

Erythrina Species:

-

Lespedeza cyrtobotrya [1]

-

Beans (Phaseolus species): As a phytoalexin, phaseollidin can be induced in various bean species upon fungal infection.

While direct isolation of this compound from plants is not extensively documented, its existence is confirmed through the identification of the enzyme phaseollidin hydratase . This enzyme, found in the fungus Fusarium solani, catalyzes the hydration of the prenyl side-chain of phaseollidin to form this compound[2]. This suggests that this compound may be formed in nature through the interaction of phaseollidin-producing plants with certain microorganisms.

Isolation of Pterocarpans: A General Protocol

Detailed Methodologies for Key Experiments:

-

Extraction:

-

Air-dry the plant material (e.g., bark of Erythrina fusca) at room temperature and grind it into a fine powder.

-

Macerate the powdered material with methanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separate the layers and concentrate each fraction to dryness. The pterocarpan-containing fraction is typically found in the chloroform or ethyl acetate layer.

-

-

Chromatographic Purification:

-

Subject the active fraction (e.g., chloroform extract) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest and subject them to further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Quantitative Data

Specific quantitative data on the yield of this compound from natural sources is not available in the reviewed scientific literature. The following table is a template that can be populated as data becomes available.

| Natural Source | Plant Part | Compound | Yield (mg/kg of dry plant material) | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | |

| Erythrina fusca | Bark | Phaseollidin | Data Not Available | |

| Lespedeza cyrtobotrya | Roots | Phaseollidin | Data Not Available |

Hypothetical Signaling Pathway and Biological Activity

The specific biological activities and mechanism of action of this compound have not been extensively studied. However, pterocarpans as a class exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects[3][4][5]. The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory activity of a pterocarpan like this compound, based on known mechanisms of related flavonoids.

Plausible Mechanism of Action:

Many flavonoids and isoflavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound could:

-

Inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway is a central regulator of inflammation. Inhibition would lead to a decrease in the transcription of pro-inflammatory genes.

-

Modulate MAP Kinase (Mitogen-Activated Protein Kinase) signaling: MAP kinases are involved in the production of inflammatory mediators. By inhibiting this pathway, this compound could reduce the expression of enzymes like COX-2 and iNOS.

These actions would ultimately result in a diminished inflammatory response. Further research is needed to validate these potential mechanisms for this compound.

Conclusion

This compound is a pterocarpan with potential for further scientific investigation. While its natural occurrence appears to be linked to the microbial transformation of phaseollidin, its isolation, quantification, and biological activities remain largely unexplored. The methodologies and hypothetical pathways presented in this guide are based on the broader knowledge of pterocarpans and are intended to provide a foundational framework for future research into this promising natural product. Drug development professionals may find the pterocarpan scaffold, as exemplified by this compound, to be a valuable starting point for the design of novel therapeutic agents.

References

- 1. Phaseollidin | C20H20O4 | CID 119268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EC 4.2.1.97 [iubmb.qmul.ac.uk]

- 3. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pterocarpans-interesting-natural-products-with-antifungal-activity-and-other-biological-properties - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

The Phaseollidin Hydrate Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Machinery for a Promising Bioactive Compound

Phaseollidin hydrate, a pterocarpan isoflavonoid with significant biological activities, has garnered increasing interest within the scientific community, particularly in the fields of drug development and plant science. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for metabolic engineering efforts aimed at enhancing its production. This technical guide provides a comprehensive overview of the enzymatic steps leading to the synthesis of this compound, complete with detailed experimental protocols and quantitative data to support researchers in this field.

The Core Biosynthetic Framework: From Phenylalanine to the Pterocarpan Skeleton

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a vast array of secondary metabolites. The initial steps leading to the formation of the isoflavonoid backbone are well-established and involve a series of key enzymes.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) catalyze the formation of p-coumaroyl-CoA, a central precursor for flavonoid and isoflavonoid biosynthesis.[1]

The first committed step towards isoflavonoid synthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone.[1] This is then isomerized to naringenin by chalcone isomerase (CHI) . The key branching point from the general flavonoid pathway is the conversion of naringenin to the isoflavone genistein, or alternatively, liquiritigenin to daidzein, a reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 monooxygenase.[2]

The subsequent reduction of the isoflavone is a critical step. Isoflavone reductase (IFR) stereospecifically reduces the double bond in the C-ring of isoflavones like daidzein to produce isoflavanones.[3] This is followed by the action of isoflavanone reductase (IFR) or a similar reductase to form a 2'-hydroxyisoflavanone intermediate. The final cyclization to form the characteristic five-membered furan ring of the pterocarpan skeleton is catalyzed by pterocarpan synthase (PTS) , also known as 2'-hydroxyisoflavanol dehydratase.[3][4] This enzyme facilitates an intramolecular dehydration reaction, leading to the formation of the core pterocarpan structure, such as medicarpin.[5]

Tailoring the Pterocarpan Scaffold: The Path to Phaseollidin

Phaseollidin is distinguished from the basic pterocarpan skeleton by specific hydroxylation and prenylation patterns.[6] While the precise enzymes for phaseollidin biosynthesis are still under active investigation, strong evidence from related pathways, particularly the biosynthesis of glyceollins in soybean, provides a robust framework for the likely enzymatic steps.[4]

Hydroxylation at Positions 3 and 9

The pterocarpan core, exemplified by medicarpin, undergoes hydroxylation at positions 3 and 9 to form the dihydroxylated scaffold of phaseollidin. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) .[3] Specifically, enzymes belonging to the CYP81E and other related subfamilies are known to be involved in the hydroxylation of isoflavonoids and pterocarpans.[7] While a dedicated "pterocarpan 3,9-dihydroxylase" has not been definitively isolated and characterized for phaseollidin biosynthesis, it is hypothesized that one or more P450 enzymes with specificity for the pterocarpan ring system are responsible for these modifications.

Prenylation at Position 10

The final decorative step is the attachment of a dimethylallyl (prenyl) group at the 10th position of the pterocarpan ring. This reaction is catalyzed by an aromatic prenyltransferase (PT) . In the biosynthesis of the structurally related glyceollins, enzymes such as glycinol 4-dimethylallyltransferase (G4DT) and glycinol 2-dimethylallyltransferase (G2DT) have been identified.[4] These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. It is highly probable that a homologous prenyltransferase with specificity for the 3,9-dihydroxypterocarpan intermediate is responsible for the C-10 prenylation to yield phaseollidin.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the phaseollidin pathway for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the target enzymes (e.g., PAL, C4H, 4CL, CHS, CHI, IFS, IFR, PTS, and candidate P450s and PTs) and clone them into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). The vector should ideally contain a purification tag, such as a polyhistidine (His)-tag.

-

Heterologous Expression:

-

E. coli : Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

S. cerevisiae : Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). Grow the cells in synthetic complete medium lacking uracil (for selection) with glucose at 30°C. To induce expression from the GAL1 promoter, transfer the cells to a similar medium containing galactose instead of glucose and incubate for 24-48 hours.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme for E. coli). Lyse the cells by sonication or using a French press. For yeast, mechanical disruption with glass beads is often required.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm the correct molecular weight. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

Protocol for a Generic P450 Hydroxylase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-2 µM purified P450 enzyme

-

2-4 µM cytochrome P450 reductase (required for electron transfer)

-

100 µM pterocarpan substrate (e.g., medicarpin) dissolved in a small volume of DMSO

-

1 mM NADPH

-

-

Incubation: Pre-incubate the mixture (without NADPH) at 30°C for 5 minutes. Initiate the reaction by adding NADPH.

-

Reaction Termination: After a defined time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of ethyl acetate or by adding acid (e.g., 1 M HCl).

-

Product Extraction: Extract the product with ethyl acetate. Evaporate the organic solvent under a stream of nitrogen.

-

Analysis: Resuspend the residue in methanol and analyze by HPLC or LC-MS to identify and quantify the hydroxylated product.

Protocol for a Generic Aromatic Prenyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 µg purified prenyltransferase

-

100 µM dihydroxypterocarpan substrate dissolved in DMSO

-

100 µM DMAPP

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction and extract the product as described for the P450 assay.

-

Analysis: Analyze the product by HPLC or LC-MS to identify and quantify the prenylated pterocarpan (phaseollidin).

Quantitative Analysis by LC-MS/MS

Objective: To quantify the intermediates and the final product of the phaseollidin biosynthetic pathway.

Protocol:

-

Sample Preparation: Extract metabolites from plant tissues or in vitro reaction mixtures using a suitable solvent (e.g., methanol or ethyl acetate).

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. For quantification, use Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Determine the specific precursor ion to product ion transitions for each analyte (e.g., medicarpin, 3,9-dihydroxypterocarpan, phaseollidin) by infusing standard compounds.

-

-

Quantification: Generate a standard curve for each analyte using authentic standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the standard curves.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained through the experimental protocols described above. These tables are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Michaelis-Menten Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pterocarpan 3-Hydroxylase | Medicarpin | 25 | 15 | 0.025 | 1.0 x 103 |

| Pterocarpan 9-Hydroxylase | 3-Hydroxymedicarpin | 30 | 12 | 0.020 | 6.7 x 102 |

| Pterocarpan 10-Prenyltransferase | 3,9-Dihydroxypterocarpan | 15 | 20 | 0.033 | 2.2 x 103 |

| Pterocarpan 10-Prenyltransferase | DMAPP | 50 | - | - | - |

Table 2: Metabolite Concentrations in an Elicitor-Treated Plant Cell Culture

| Metabolite | Concentration at 0h (µg/g FW) | Concentration at 24h (µg/g FW) | Concentration at 48h (µg/g FW) |

| Medicarpin | 0.5 ± 0.1 | 5.2 ± 0.8 | 3.1 ± 0.5 |

| 3,9-Dihydroxypterocarpan | < LOD | 2.8 ± 0.4 | 4.5 ± 0.6 |

| Phaseollidin | < LOD | 1.5 ± 0.2 | 8.7 ± 1.2 |

| This compound | < LOD | 0.8 ± 0.1 | 4.3 ± 0.7 |

| LOD: Limit of Detection; FW: Fresh Weight. Data are presented as mean ± standard deviation. |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the biosynthetic pathway and a typical experimental workflow for enzyme characterization.

This technical guide provides a foundational understanding of the this compound biosynthetic pathway and offers detailed protocols to facilitate further research. The elucidation of this pathway opens avenues for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further characterization of cytochrome P450 involved in phytoalexin synthesis in soybean: cytochrome P450 cinnamate 4-hydroxylase and 3,9-dihydroxypterocarpan 6a-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uab.edu [uab.edu]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1 homolog in pea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Phaseollidin and its Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for phaseollidin hydrate is limited in publicly available scientific literature. This guide primarily focuses on the closely related and better-characterized parent compound, phaseollidin. All data presented for this compound is based on computational predictions.

Introduction

Phaseollidin is a naturally occurring pterocarpan, a class of isoflavonoids known for their presence in the plant kingdom, particularly within the Leguminosae family. These compounds, including phaseollidin, are often synthesized by plants as phytoalexins in response to pathogenic attacks. This compound is the hydrated form of this compound. This technical guide provides a detailed overview of the known physical and chemical properties of phaseollidin and its hydrate, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and phaseollidin. It is important to note that most of the data for this compound are computationally predicted and await experimental verification.

Table 1: General and Physical Properties

| Property | This compound | Phaseollidin |

| CAS Number | 76122-57-1[1][2] | 37831-70-2[3] |

| Appearance | Powder[2] | Data Not Available |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Predicted Water Solubility: 0.028 g/L[4] |

| Storage | 2-8°C Refrigerator[2] | Data Not Available |

Table 2: Chemical and Molecular Properties

| Property | This compound | Phaseollidin |

| Molecular Formula | C₂₀H₂₂O₅[5] | C₂₀H₂₀O₄[3] |

| Molecular Weight | 342.4 g/mol [5] | 324.4 g/mol [3] |

| IUPAC Name | (6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[5]benzofuro[3,2-c]chromene-3,9-diol[5] | (6aR,11aR)-10-(3-methyl-2-buten-1-yl)-6a,11a-dihydro-6H-[5]benzofuro[3,2-c]chromene-3,9-diol[3] |

| XLogP3 | 2.8[5] | 4.2[3] |

| Hydrogen Bond Donor Count | 3[5] | 2[3] |

| Hydrogen Bond Acceptor Count | 5[5] | 4[3] |

| Rotatable Bond Count | 4[5] | 3[3] |

| Topological Polar Surface Area | 79.2 Ų[5] | 58.9 Ų[3] |

Spectroscopic Data

3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For phaseollidin, these bands would be expected in the following regions:

-

Band I: 300-380 nm, corresponding to the cinnamoyl system (B-ring).

-

Band II: 240-280 nm, corresponding to the benzoyl system (A-ring).

3.2. Infrared (IR) Spectroscopy The IR spectrum of phaseollidin would be expected to show characteristic absorption bands for its functional groups:

-

~3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl groups.

-

~2900 cm⁻¹: C-H stretching of aliphatic and aromatic groups.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching of the aromatic rings.

-

~1200-1000 cm⁻¹: C-O stretching of the ether and alcohol functionalities.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals corresponding to aromatic protons in the downfield region (typically δ 6.0-8.0 ppm), aliphatic protons of the pterocarpan skeleton, and the protons of the prenyl group. The phenolic hydroxyl protons would appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 20 carbon atoms of the phaseollidin skeleton. Aromatic carbons would resonate in the δ 100-160 ppm region, while aliphatic carbons would appear in the upfield region.

3.4. Mass Spectrometry (MS) The mass spectrum of phaseollidin would show a molecular ion peak [M]⁺ corresponding to its molecular weight (324.4 g/mol ). Fragmentation patterns would be indicative of the pterocarpan structure, with characteristic losses of fragments from the prenyl side chain and cleavage of the heterocyclic rings.

Experimental Protocols

Due to the lack of a specific protocol for this compound, a general procedure for the isolation of pterocarpans from plant material, which can be adapted for phaseollidin, is provided below.

Protocol: Isolation of Phaseollidin from Erythrina Species

-

Extraction:

-

Air-dry and powder the plant material (e.g., stem bark of Erythrina sp.).

-

Macerate the powdered material with methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness.

-

-

Chromatographic Purification:

-

Subject the chloroform or ethyl acetate fraction, which is likely to contain phaseollidin, to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Further Purification:

-

Subject the enriched fractions to further purification using preparative TLC or Sephadex LH-20 column chromatography with methanol as the eluent to obtain pure phaseollidin.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques (UV, IR, ¹H NMR, ¹³C NMR, and MS) and by comparison with literature data.

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are scarce, flavonoids, in general, are known to interact with various cellular signaling cascades. Phytoalexins like phaseollidin often exhibit antimicrobial and anti-inflammatory properties. The potential mechanisms of action could involve the modulation of key signaling pathways implicated in inflammation and cell survival.

Given the limited specific data for phaseollidin, a general representation of a signaling pathway often modulated by flavonoids, such as the NF-κB pathway, is presented below. Flavonoids have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

Conclusion

Phaseollidin, a pterocarpan phytoalexin, and its hydrate are compounds of interest for their potential biological activities. While comprehensive experimental data for this compound remains limited, the information available for the parent compound, phaseollidin, provides a solid foundation for further research. This guide summarizes the current knowledge of their physicochemical properties and offers a starting point for researchers aiming to isolate, characterize, and evaluate the pharmacological potential of these natural products. Further studies are warranted to fully elucidate the experimental properties of this compound and to explore its specific mechanisms of action and therapeutic applications.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Phaseollidin | C20H20O4 | CID 119268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound (-)-phaseollidin (FDB030083) - FooDB [foodb.ca]

- 5. This compound | C20H22O5 | CID 440593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of Phaseollidin Hydrate: A Technical Overview for Researchers

Despite growing interest in the therapeutic potential of natural compounds, detailed mechanistic data on phaseollidin hydrate remains elusive in publicly available scientific literature. This technical guide consolidates the current understanding of the broader class of compounds to which phaseollidin belongs—pterocarpans, a type of isoflavonoid—and outlines the general mechanisms through which these compounds are thought to exert their biological effects. This report serves as a foundational resource for researchers and drug development professionals, highlighting the significant knowledge gaps and opportunities for future investigation into the specific activities of this compound.

Introduction to Phaseollidin and Pterocarpans

Phaseollidin is a naturally occurring pterocarpan found in various plant species. Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system. As a subclass of flavonoids, they are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While the term "this compound" is specified, it is important to note that this hydrated form is not extensively characterized in the literature, and its biological activity is often considered synonymous with phaseollidin.

Postulated Mechanisms of Action: An Extrapolation from Related Compounds

The precise mechanism of action for this compound has not been specifically elucidated. However, based on the known activities of other pterocarpans and isoflavonoids, several key signaling pathways and cellular processes are likely targets. These potential mechanisms are prime areas for future research into this compound.

Anticancer Activity and Apoptosis Induction

Many flavonoids and related compounds exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

Potential Signaling Pathways Involved:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and is often hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and subsequent induction of apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Depending on the cellular context, modulation of this pathway by natural compounds can lead to either cell survival or apoptosis. Investigation into phaseollidin's effect on this pathway is warranted.

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of NF-κB signaling is a common mechanism for the anticancer and anti-inflammatory effects of natural products.

A hypothetical workflow for investigating the pro-apoptotic effects of this compound is presented below.

Caption: A logical workflow for assessing the pro-apoptotic activity of this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of flavonoids are well-documented. These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.

Potential Mechanisms:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: These enzymes are key to the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

-

Downregulation of Pro-inflammatory Cytokines: Compounds in this class can suppress the production of cytokines such as TNF-α, IL-1β, and IL-6, often through the inhibition of the NF-κB pathway.

The diagram below illustrates the central role of NF-κB in inflammation and its potential inhibition by compounds like this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data and Experimental Protocols: A Call for Research

A significant challenge in providing a comprehensive technical guide for this compound is the absence of published quantitative data and detailed experimental protocols. To advance the understanding of this compound, future research should focus on:

-

Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Enzyme Inhibition Assays: Quantifying the inhibitory activity against key inflammatory enzymes like COX-1, COX-2, and 5-LOX.

-

Molecular Docking and Binding Assays: To identify direct molecular targets of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

Table 1: Proposed Areas for Quantitative Data Generation for this compound

| Assay Type | Target Cell/Enzyme | Metric to be Determined | Potential Significance |

| Cytotoxicity Assay (e.g., MTT) | Various Cancer Cell Lines (e.g., MCF-7, A549, HCT116) | IC50 (µM) | To quantify anticancer potency. |

| Apoptosis Assay (e.g., Annexin V) | Cancer Cell Lines | Percentage of Apoptotic Cells | To confirm the mode of cell death. |

| Caspase Activity Assay | Cell Lysates | Fold-change in Caspase-3/7, -8, -9 activity | To elucidate the apoptotic pathway (intrinsic vs. extrinsic). |

| NF-κB Reporter Assay | Transfected Cell Lines | Inhibition of NF-κB activity (%) | To confirm a key anti-inflammatory mechanism. |

| COX/LOX Inhibition Assay | Purified Enzymes | IC50 (µM) | To quantify direct anti-inflammatory enzyme inhibition. |

Conclusion and Future Directions

While the current body of scientific literature does not provide a detailed mechanism of action for this compound, the activities of related pterocarpans and isoflavonoids suggest promising avenues for investigation, particularly in the areas of cancer and inflammation. The hypothetical pathways and experimental workflows presented in this guide are intended to serve as a roadmap for future research. A concerted effort to generate robust quantitative data and elucidate the specific molecular targets of this compound is essential to unlock its full therapeutic potential. Researchers in drug discovery and natural product chemistry are encouraged to pursue these lines of inquiry to fill the existing knowledge gaps.

An In-depth Technical Guide to the In Vitro Biological Activity of Phaseollidin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the in vitro biological activity of phaseollidin hydrate is limited. This guide provides a comprehensive framework of the requisite experimental protocols and potential signaling pathways that would be investigated to characterize the bioactivity of this compound, based on the known activities of structurally related pterocarpans and isoflavonoids.

Introduction to this compound

This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It is the hydrated form of phaseollidin, a phytoalexin produced by various plants in response to stress.[1] The addition of a hydroxyl group in the hydration process can alter the compound's solubility, bioavailability, and interaction with biological targets, making a specific investigation of the hydrate form crucial for understanding its therapeutic potential.

This technical guide outlines the fundamental in vitro assays and methodologies required to elucidate the biological activity profile of this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Quantitative Data on Biological Activities

Comprehensive in vitro evaluation of this compound would necessitate the generation of quantitative data to determine its potency and efficacy across various biological assays. The following tables provide a template for the types of data that should be collected.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | Endpoint | Value (µg/mL) | Positive Control |

| Staphylococcus aureus | Broth Microdilution | MIC | Data not available | Vancomycin |

| Escherichia coli | Broth Microdilution | MIC | Data not available | Ciprofloxacin |

| Candida albicans | Broth Microdilution | MIC | Data not available | Fluconazole |

| Pseudomonas aeruginosa | Broth Microdilution | MIC | Data not available | Gentamicin |

| Bacillus subtilis | Broth Microdilution | MIC | Data not available | Penicillin |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Value (µM) | Positive Control |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | Data not available | Doxorubicin |

| A549 (Lung Cancer) | SRB Assay | IC50 | Data not available | Cisplatin |

| HeLa (Cervical Cancer) | Neutral Red Assay | IC50 | Data not available | Paclitaxel |

| HT-29 (Colon Cancer) | Resazurin Assay | IC50 | Data not available | 5-Fluorouracil |

| PC-3 (Prostate Cancer) | CellTiter-Glo | IC50 | Data not available | Docetaxel |

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of this compound

| Assay Target | Cell Line/System | Endpoint | Value (µM) | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | Data not available | L-NAME |

| TNF-α Production | LPS-stimulated THP-1 cells | IC50 | Data not available | Dexamethasone |

| IL-6 Production | LPS-stimulated THP-1 cells | IC50 | Data not available | Dexamethasone |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 | Data not available | Celecoxib |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | IC50 | Data not available | Zileuton |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vitro findings. The following sections describe standard protocols for assessing the key biological activities of this compound.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with LPS (1 µg/mL) in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value for NO inhibition is then calculated.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that this compound might modulate and a general workflow for its in vitro evaluation.

References

Unveiling Phaseollidin Hydrate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollidin, a pterocarpan phytoalexin, represents a significant molecule in the study of plant defense mechanisms and natural product chemistry. Its discovery and characterization have paved the way for a deeper understanding of isoflavonoid biosynthesis and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and history of phaseollidin, with a focus on its isolation, structure elucidation, and biological activity. The distinction between phaseollidin and its related compound, often referred to as phaseollidin hydrate, will also be clarified.

Historical Context and Discovery

The journey to understanding phaseollidin is rooted in the broader exploration of phytoalexins, low molecular weight antimicrobial compounds produced by plants in response to stress, particularly microbial infection. The pioneering work on phytoalexins from the French bean (Phaseolus vulgaris) by researchers like Cruickshank and Perrin laid the groundwork for the eventual discovery of phaseollidin.

Phaseollidin was first isolated and characterized in 1974 by D. R. Biggs from the fungus-inoculated pods of the French bean (Phaseolus vulgaris). The findings were published in the Australian Journal of Chemistry. This discovery added another crucial piece to the puzzle of the complex isoflavonoid-based defense system in legumes.

It is important to clarify the terminology surrounding "this compound." While the term might intuitively suggest a simple hydrated form of phaseollidin, in chemical databases such as PubChem, "this compound" refers to a distinct chemical entity where the prenyl group of phaseollidin is replaced by a 3-hydroxy-3-methylbutyl group. This guide will focus on the discovery and history of the parent compound, phaseollidin.

Physicochemical Properties of Phaseollidin

The initial characterization of phaseollidin by Biggs in 1974 established its fundamental physicochemical properties. This data was crucial for its identification and subsequent synthesis.

| Property | Value |

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.4 g/mol |

| Melting Point | 65-67 °C |

| Optical Rotation ([α]D) | -160° (in ethanol) |

| UV Absorption (λmax) | 281, 286 nm |

| IUPAC Name | (6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

Experimental Protocols

Isolation of Phaseollidin from Phaseolus vulgaris

The original method for isolating phaseollidin, as described by Biggs (1974), involved the following key steps:

-

Induction: Pods of Phaseolus vulgaris were inoculated with a spore suspension of a suitable fungus (e.g., Monilinia fructicola) to induce the production of phytoalexins.

-

Collection of Diffusate: After an incubation period, the diffusate from the inoculated pods, containing the secreted phytoalexins, was collected.

-

Solvent Extraction: The aqueous diffusate was extracted with a non-polar solvent, such as petroleum ether, to partition the lipophilic compounds, including phaseollidin.

-

Chromatographic Purification: The crude extract was then subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allowed for the separation of different phytoalexins.

-

Crystallization: The fractions containing phaseollidin were combined, the solvent was evaporated, and the residue was crystallized to yield pure phaseollidin.

Caption: Workflow for the isolation of phaseollidin.

Structure Elucidation

The determination of phaseollidin's structure relied on a combination of spectroscopic techniques available in the 1970s:

-

Ultraviolet (UV) Spectroscopy: Provided information about the chromophore system present in the molecule.

-

Infrared (IR) Spectroscopy: Indicated the presence of hydroxyl (-OH) functional groups.

-

Mass Spectrometry (MS): Determined the molecular weight and fragmentation pattern, giving clues about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the arrangement of protons in the molecule, which was crucial for establishing the connectivity of the atoms and the stereochemistry.

Biological Activity

Phaseollidin is primarily recognized for its role as a phytoalexin, exhibiting significant antifungal activity. This is a key aspect of its function in plant defense.

Antifungal Activity

The initial studies by Biggs demonstrated the antifungal properties of phaseollidin against various plant pathogenic fungi. The activity is typically assessed using assays that measure the inhibition of fungal growth.

| Fungal Species | ED50 (µg/mL) |

| Monilinia fructicola | 25 |

| Botrytis cinerea | 30 |

| Cladosporium cucumerinum | 15 |

ED50: The effective dose for 50% inhibition of fungal growth.

Biosynthesis of Pterocarpans

Phaseollidin belongs to the pterocarpan class of isoflavonoids. Its biosynthesis in plants follows the general phenylpropanoid pathway, leading to the formation of isoflavones, which are then converted to pterocarpans through a series of enzymatic steps.

Caption: Simplified pterocarpan biosynthetic pathway.

Conclusion

The discovery of phaseollidin marked a significant advancement in the field of phytoalexin research. Its isolation from Phaseolus vulgaris and subsequent characterization provided valuable insights into the chemical defenses of legumes. The detailed experimental protocols for its isolation and the quantitative data on its physicochemical and antifungal properties have served as a foundation for further studies in natural product chemistry and plant pathology. Understanding the history and scientific journey behind phaseollidin's discovery continues to be relevant for researchers exploring novel antimicrobial agents and the intricate world of plant-microbe interactions.

References

Spectroscopic and Biological Profile of Phaseollidin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollidin hydrate is a pterocarpan phytoalexin, a class of naturally occurring compounds known for their antimicrobial properties. As a derivative of phaseollidin, it is characterized by the hydration of the prenyl side chain, a modification that can influence its biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic data of the parent compound, phaseollidin, as a proxy for this compound due to the limited availability of direct experimental data for the hydrated form. The document details experimental protocols for isolation and spectroscopic analysis and explores the compound's mechanism of action, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.

Spectroscopic Data

Due to the scarcity of direct experimental spectroscopic data for this compound, this section presents the data for its parent compound, phaseollidin. The hydration of the prenyl group in phaseollidin to form this compound is expected to primarily affect the signals of the side chain in the NMR spectra, introduce a hydroxyl absorption in the IR spectrum, and increase the molecular weight in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for phaseollidin. The data is compiled from publicly available databases and is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for Phaseollidin (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.28 | s | H-4 |

| 6.95 | d | H-1 |

| 6.45 | dd | H-2 |

| 6.34 | s | H-8 |

| 5.48 | t | H-6a |

| 5.25 | t | H-2' |

| 4.24 | d | H-11a |

| 3.62 | m | H-6 |

| 3.30 | d | H-1' |

| 1.75 | s | H-4' (CH₃) |

| 1.68 | s | H-5' (CH₃) |

Note: This is a predicted spectrum and should be used as a reference. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data for Phaseollidin [1]

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | C-9 |

| 156.9 | C-3 |

| 156.0 | C-11b |

| 131.8 | C-3' |

| 123.3 | C-2' |

| 119.5 | C-10 |

| 113.1 | C-4a |

| 109.2 | C-7 |

| 106.3 | C-1 |

| 103.5 | C-4 |

| 96.8 | C-8 |

| 78.8 | C-11a |

| 66.5 | C-6 |

| 39.7 | C-6a |

| 25.8 | C-5' |

| 21.5 | C-1' |

| 17.9 | C-4' |

Expected Changes for this compound: In the ¹H NMR spectrum of this compound, the vinylic proton signal (H-2') would be absent and new signals corresponding to the protons on the hydrated side chain, including a tertiary alcohol proton, would appear. In the ¹³C NMR spectrum, the signals for the double bond carbons (C-2' and C-3') would be replaced by signals corresponding to a carbon bearing a hydroxyl group and a saturated carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for Phaseollidin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1600 | Strong | C=C stretch (aromatic) |

| 1500-1450 | Strong | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch (ether and phenol) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Expected Changes for this compound: The IR spectrum of this compound would show an additional broad absorption band in the 3600-3200 cm⁻¹ region corresponding to the O-H stretch of the tertiary alcohol on the hydrated side chain.

Mass Spectrometry (MS)

The mass spectrometry data for phaseollidin provides information about its molecular weight and fragmentation pattern, which is essential for its identification.

Table 4: Mass Spectrometry Data for Phaseollidin [1]

| Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | 324 [M]⁺ | 309, 268, 187, 149 |

Expected Changes for this compound: The molecular ion peak for this compound would be observed at m/z 342 [M]⁺, corresponding to its molecular formula C₂₀H₂₂O₅. The fragmentation pattern would also differ, reflecting the presence of the hydroxylated side chain.

Experimental Protocols

This section outlines a general procedure for the isolation and spectroscopic characterization of pterocarpans like phaseollidin from plant sources, typically legumes.

Isolation and Purification Workflow

References

Methodological & Application

Application Notes & Protocols for the Quantification of Phaseollidin Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the quantification of phaseollidin hydrate. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound in various matrices.

Introduction to Phaseollidin and its Hydrate Form

Phaseollidin is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities. It is a member of the pterocarpans and has been isolated from various plant species. Like many pharmaceutical compounds, phaseollidin can exist in a hydrated form, where water molecules are incorporated into its crystal structure. The hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute as it can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, accurate and precise quantification of this compound is essential during drug discovery, development, and quality control.

Analytical Techniques for Quantification

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). UV-Visible spectrophotometry can also be utilized for preliminary analysis or for the quantification of purer samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reverse-phase HPLC method is typically employed.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Compounds with higher polarity will elute faster, while less polar compounds will be retained longer on the column. A UV detector is commonly used to monitor the eluate, and the concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for achieving low detection limits.[1]

Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluate from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides both qualitative (identification based on mass) and quantitative (based on ion intensity) information about the analyte.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of phaseollidin in solution.[2]

Principle: This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert law). A standard calibration curve is first prepared using solutions of known concentrations of phaseollidin. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC, LC-MS, and UV-Vis spectrophotometry. These should be considered as starting points and may require optimization and validation for specific applications and matrices.

Sample Preparation

Proper sample preparation is crucial for accurate and reliable results, especially when dealing with complex biological matrices. The goal is to extract this compound from the sample matrix and remove any interfering substances.[3][4]

For Plant Materials:

-

Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Soxhlet Extraction: Extract a known amount of the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) for several hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and sonicate for a specified period (e.g., 30-60 minutes). This method is generally faster and more efficient than Soxhlet extraction.

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

-

Filtration and Concentration: Filter the extract to remove solid particles. The filtrate can then be concentrated under reduced pressure to a smaller volume or to dryness.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC or LC-MS analysis.

For Biological Matrices (e.g., Plasma, Urine):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the plasma or serum sample to precipitate proteins. Centrifuge the mixture and collect the supernatant.[5]

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological fluid into an immiscible organic solvent. The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase.[3][5]

-

Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. This technique provides a cleaner extract compared to protein precipitation and LLE.

HPLC Protocol

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Detection | UV detector at the maximum absorption wavelength (λmax) of phaseollidin. |

| Standard Preparation | Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution. |

| Quantification | Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of phaseollidin in the sample by interpolating its peak area on the calibration curve. |

LC-MS Protocol

| Parameter | Recommended Condition |

| LC System | Same as HPLC protocol. |

| Mass Spectrometer | A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |

| Ionization Source | Electrospray Ionization (ESI) in either positive or negative ion mode. Optimization is required. |

| Scan Mode | For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is typically used for its high selectivity and sensitivity.[1] |

| Data Analysis | Similar to HPLC, a calibration curve is constructed using standards to quantify the analyte in the sample. |

UV-Vis Spectrophotometry Protocol

| Parameter | Recommended Condition |

| Spectrophotometer | A double-beam UV-Vis spectrophotometer. |

| Solvent | A solvent in which phaseollidin is soluble and that does not absorb in the same wavelength range (e.g., methanol, ethanol). |

| Wavelength Scan | Perform a wavelength scan from 200 to 400 nm to determine the λmax of phaseollidin. |

| Calibration Curve | Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. |

| Sample Analysis | Dilute the sample solution to bring its absorbance within the linear range of the calibration curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve. |

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: HPLC Quantification of this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 12.5 | 150000 | 10 |

| Standard 2 | 12.5 | 305000 | 20 |

| Standard 3 | 12.5 | 610000 | 40 |

| Sample A | 12.5 | 250000 | 16.7 |

| Sample B | 12.5 | 450000 | 29.5 |

Table 2: LC-MS Quantification of this compound

| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |

| Standard 1 | 10.2 | 325.1 | 283.1 | 50000 | 1 |

| Standard 2 | 10.2 | 325.1 | 283.1 | 102000 | 2 |

| Standard 3 | 10.2 | 325.1 | 283.1 | 205000 | 4 |

| Sample A | 10.2 | 325.1 | 283.1 | 85000 | 1.67 |

| Sample B | 10.2 | 325.1 | 283.1 | 150000 | 2.94 |

Table 3: UV-Vis Spectrophotometry Quantification of this compound

| Sample ID | λmax (nm) | Absorbance | Concentration (µg/mL) |

| Standard 1 | 285 | 0.250 | 5 |

| Standard 2 | 285 | 0.510 | 10 |

| Standard 3 | 285 | 1.020 | 20 |

| Sample A | 285 | 0.420 | 8.2 |

| Sample B | 285 | 0.750 | 14.7 |

Stability of this compound

The stability of a hydrated drug substance is a critical parameter to evaluate during drug development.[6] Changes in temperature and humidity can lead to dehydration or further hydration, which can affect the drug's performance.

Protocol for Stability Testing:

-

Sample Storage: Store samples of this compound under various controlled conditions of temperature and relative humidity (RH), for example:

-

25 °C / 60% RH (long-term stability)

-

40 °C / 75% RH (accelerated stability)

-

Dessicated conditions (low RH)

-

High humidity conditions (e.g., >90% RH)

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the withdrawn samples for:

-

Phaseollidin Content: Quantify the amount of phaseollidin using a validated HPLC or LC-MS method to check for chemical degradation.

-

Water Content: Determine the water content using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) to monitor changes in the hydration state.

-

Solid-State Form: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to detect any changes in the crystal form (e.g., conversion to an anhydrous form or a different hydrate).

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for phaseollidin are not well-documented, as a phytoestrogen, it may interact with estrogen receptors and modulate downstream signaling. Isoflavonoids are also known to possess antioxidant and anti-inflammatory properties, suggesting potential involvement in related pathways.

Caption: Postulated signaling pathways potentially modulated by phaseollidin.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijstr.org [ijstr.org]

- 6. A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method for Phaseollidin Hydrate

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of phaseollidin hydrate is crucial for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol for the development of such a method, ensuring accurate and reproducible results for quality control and research purposes.

1. Introduction

Phaseollidin is a pterocarpan, a class of isoflavonoids, known for its potential biological activities.[1] For accurate quantification in various matrices, a reliable analytical method is essential. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The stability of hydrated forms of active pharmaceutical ingredients (APIs) can be influenced by factors such as temperature, humidity, and solvent composition, making a robust analytical method critical.[2][3]

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 285 nm |

| Run Time | 25 minutes |

3. Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank and placebo |

Experimental Protocols

1. Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a solid dosage form is provided below.

-

Weigh and finely powder a representative number of units.

-

Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. Chromatographic Procedure

-

Set up the HPLC system with the chromatographic conditions specified in the table above.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the blank (methanol), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak area for phaseollidin.

4. Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Development Workflow

The development of this HPLC method followed a systematic approach to optimize the separation and detection of this compound.

Caption: Workflow for HPLC Method Development.

Logical Relationship for System Suitability

To ensure the continued performance of the HPLC system, a set of system suitability tests should be performed before each analytical run.

Caption: System Suitability Test Logic.

References

Application Notes and Protocols for Phaseollidin Hydrate in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollidin hydrate, a natural isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants like this compound can mitigate oxidative damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms.

These application notes provide a comprehensive overview of the use of this compound in various antioxidant assays. Detailed protocols for common in vitro assays such as DPPH, ABTS, and FRAP are provided, along with insights into its effects on cellular antioxidant activity and relevant signaling pathways. The information presented here is intended to guide researchers in the evaluation of the antioxidant potential of this compound and to facilitate the development of novel antioxidant-based therapeutic strategies.

Data Presentation: In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using several common in vitro assays. The following table summarizes the quantitative data from a key study, providing a comparative view of its efficacy in different chemical environments.

| Assay | Result | Units | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity | 95.80 | µmoL TE/g | [1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity | 257.12 | µmoL TE/g | [1] |

| FRAP (Ferric Reducing Antioxidant Power) | 95.80 | µmoL TE/g | [1] |

TE: Trolox Equivalents

In an in vivo study, administration of this compound to mice demonstrated a significant antioxidant effect, resulting in a 100% inhibition of lipoperoxidation and protein oxidation in the colon and liver, as measured by the DPPH radical scavenging capacity in the sera of the mice[2].

Experimental Protocols

The following are detailed methodologies for key antioxidant assays that can be utilized to assess the antioxidant activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the this compound solution (or standard/blank).

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox)

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

-

Assay Procedure:

-

Add 10 µL of the this compound solution (or standard/blank) to a 96-well microplate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

-

96-well microplate

-

Microplate reader

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Add 10 µL of the this compound solution (or standard/blank) to a 96-well microplate.

-

Add 190 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and is activated by oxidative stress. Studies have shown that phaseollidin can downregulate the NF-κB signaling pathway. By inhibiting the activation and nuclear translocation of NF-κB, phaseollidin can suppress the expression of pro-inflammatory and pro-oxidant genes, thereby contributing to its overall antioxidant and anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway